![molecular formula C11H14N4O B11727089 1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)
1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxymethyl group attached to the triazole ring and a phenylmethanamine moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formamide or its derivatives.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a methylation reaction using methanol and a suitable methylating agent such as methyl iodide.
Attachment of the Phenylmethanamine Moiety: The phenylmethanamine moiety can be attached through a nucleophilic substitution reaction involving a suitable leaving group on the triazole ring and phenylmethanamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure.
Comparación Con Compuestos Similares
3-(Methoxymethyl)-1-methyl-1H-1,2,4-triazole: A similar triazole derivative with a methoxymethyl group and a methyl group instead of the phenylmethanamine moiety.
3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine: Another heterocyclic compound with a methoxymethyl group but a different ring structure.
1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone: A compound with a similar methoxymethyl group but a different core structure.
Uniqueness: 1-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine is unique due to its specific combination of functional groups and its potential biological activities. The presence of the triazole ring, methoxymethyl group, and phenylmethanamine moiety contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14N4O |
|---|---|
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-phenylmethanamine |
InChI |
InChI=1S/C11H14N4O/c1-16-7-9-13-11(15-14-9)10(12)8-5-3-2-4-6-8/h2-6,10H,7,12H2,1H3,(H,13,14,15) |
Clave InChI |
GVLJWEWGNXPOMQ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC(=NN1)C(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


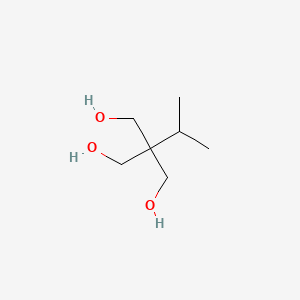
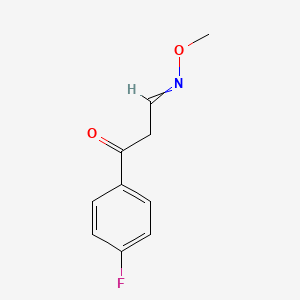


![N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727049.png)

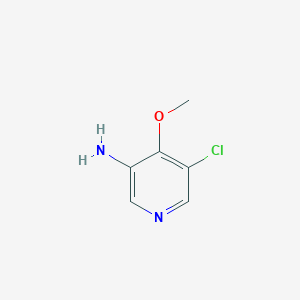
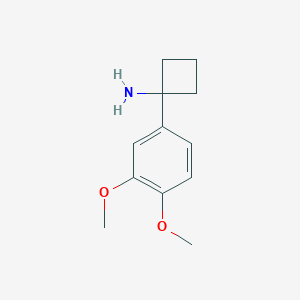
![1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)
![3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol](/img/structure/B11727079.png)

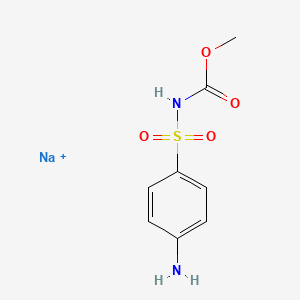
![2-cyano-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide](/img/structure/B11727091.png)
![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride](/img/structure/B11727105.png)
